N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-3-methylbenzamide
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Overview
Description
N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-3-methylbenzamide is a complex organic compound that features a benzothiazole moiety, a piperidine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-3-methylbenzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde.
Piperidine Ring Formation: The piperidine ring can be synthesized via a Mannich reaction involving formaldehyde, a secondary amine, and a ketone.
Amide Bond Formation: The final step involves coupling the sulfonylated intermediate with 3-methylbenzoic acid using coupling reagents like EDCI and HOBt in a suitable solvent like DMF.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzothiazole moiety can undergo oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced using hydrogenation or metal hydrides.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Nitric acid for nitration, halogens like bromine for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiazole ring can lead to sulfoxides or sulfones, while reduction of nitro groups can yield amines.
Scientific Research Applications
N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-3-methylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and antifungal agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-3-methylbenzamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfonyl group can enhance the compound’s binding affinity to its targets, while the piperidine ring can improve its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzothiazol-2-yl)-arylamides: These compounds share the benzothiazole moiety and have similar biological activities.
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and its derivatives are also similar in structure and function.
Uniqueness
N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-3-methylbenzamide is unique due to the combination of its structural features, which confer specific biological activities and pharmacokinetic properties. The presence of the sulfonyl group and the piperidine ring distinguishes it from other benzothiazole derivatives, potentially enhancing its efficacy and stability .
Properties
Molecular Formula |
C26H25N3O3S2 |
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Molecular Weight |
491.6 g/mol |
IUPAC Name |
N-[4-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonylphenyl]-3-methylbenzamide |
InChI |
InChI=1S/C26H25N3O3S2/c1-18-5-4-6-20(17-18)25(30)27-21-9-11-22(12-10-21)34(31,32)29-15-13-19(14-16-29)26-28-23-7-2-3-8-24(23)33-26/h2-12,17,19H,13-16H2,1H3,(H,27,30) |
InChI Key |
DXTCUEHJVRKAGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
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